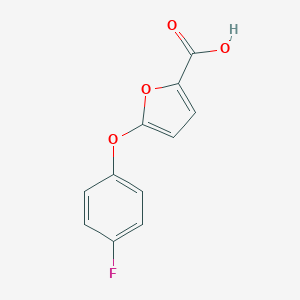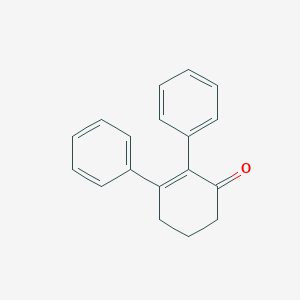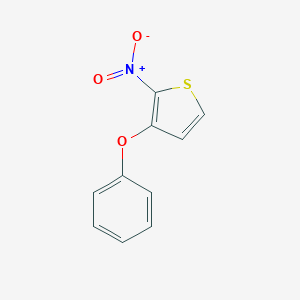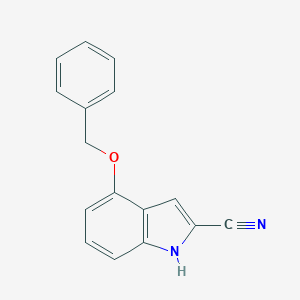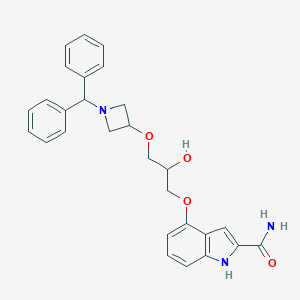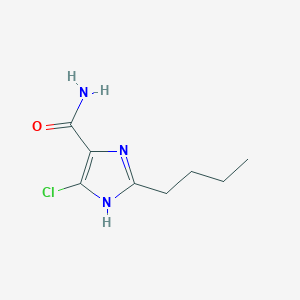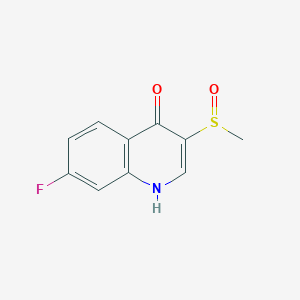
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a useful research compound. Its molecular formula is C10H8FNO2S and its molecular weight is 225.24g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Fluoroquinolone derivatives have been explored for their anticancer potential, with modifications at position 7 and the carboxylic group at position 3 being critical for converting antibacterial fluoroquinolones into anticancer agents. These compounds achieve antitumor activity by poisoning type II human DNA topoisomerases, similar to some anti-cancer drugs such as doxorubicin. This review emphasizes the chemical modifications required to enhance the antitumor potential of fluoroquinolones and explores the role of metal ion chelates in improving this potential (Abdel-Aal, Abdel-Aziz, Shaykoon, & Abuo-Rahma, 2019).
Immunomodulating Activity
Fluoroquinolones exhibit immunomodulating activity, affecting the production of cytokines such as interleukin-2 (IL-2) and interferon-γ by human peripheral blood T lymphocytes. This activation leads to enhanced cytokine gene transcription and the upregulation of several cytokine and immediate early mRNAs, reflecting a potential mammalian stress response. This review discusses the intriguing immunomodulatory activities of fluoroquinolones and the need for further investigations with tailored derivatives (Riesbeck, 2002).
Corrosion Inhibition
Quinoline derivatives, including those related to the chemical structure of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone, have been utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review covers the effectiveness of quinoline derivatives as corrosion inhibitors and highlights their potential in protecting metallic surfaces from corrosion, suggesting their broad applicability beyond biomedical uses (Verma, Quraishi, & Ebenso, 2020).
Theranostics in Cancer Research
Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promising results in cancer diagnosis and treatment, marking them as a significant area of research. This review discusses the state-of-the-art FAPI-PET imaging for cancer diagnosis and compares it with fluorodeoxyglucose (FDG)-PET, outlining the use of FAPI-PET for therapeutic regimen improvement and the potential for FAP-targeted molecule modification strategies. It provides a comprehensive overview of the literature to date on FAPI-PET imaging and its implications for future research directions and clinical decision-making (Zhao et al., 2022).
Propriétés
IUPAC Name |
7-fluoro-3-methylsulfinyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCGMOIZWOPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
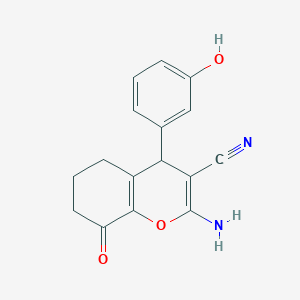
![4-[5-(Methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl]benzoic acid](/img/structure/B346674.png)
![[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine](/img/structure/B346675.png)
![2-[(3,4-Dimethoxy-phenyl)-(toluene-4-sulfonyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B346677.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B346682.png)

![3-Amino-2'-oxo-5,6,7,8-tetrahydrospiro[1H-2-benzopyran-1,3'-indoline]-4-carbonitrile](/img/structure/B346688.png)
